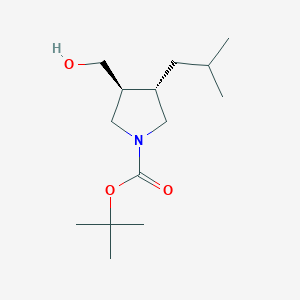
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an isobutyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
准备方法
The synthesis of tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the protection of the hydroxyl group, followed by the introduction of the tert-butyl group through esterification. The isobutyl group is then introduced via alkylation reactions.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol or an alkane.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Major Products: The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and substituted pyrrolidines.
科学研究应用
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways that control cellular processes.
相似化合物的比较
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: This compound has a methyl group instead of an isobutyl group, leading to different chemical properties and reactivity.
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate: This compound has an ethyl group instead of an isobutyl group, which affects its steric and electronic properties.
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate: This compound has a propyl group instead of an isobutyl group, resulting in different physical and chemical characteristics.
属性
分子式 |
C14H27NO3 |
|---|---|
分子量 |
257.37 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m1/s1 |
InChI 键 |
RPSYBBIRMPMWAM-NEPJUHHUSA-N |
手性 SMILES |
CC(C)C[C@@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



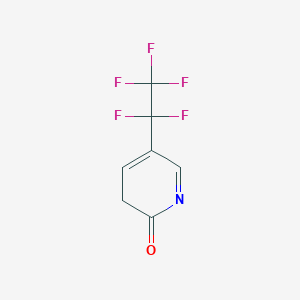
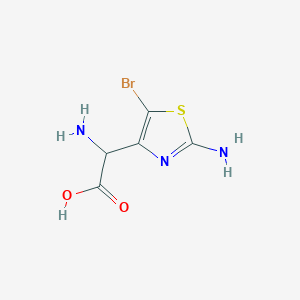
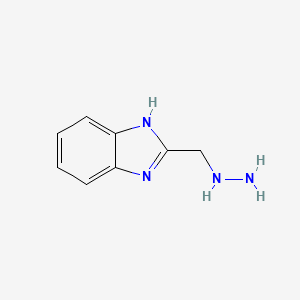
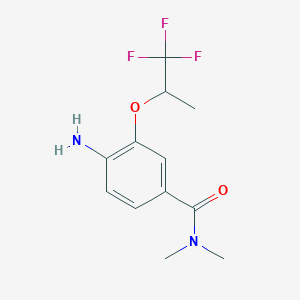
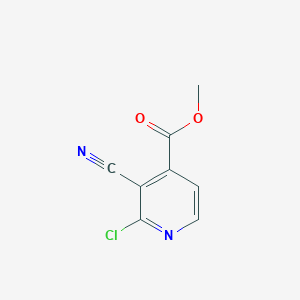
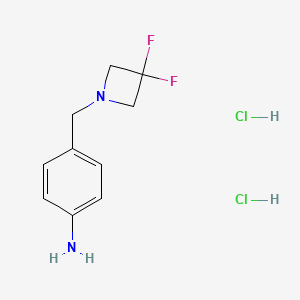
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
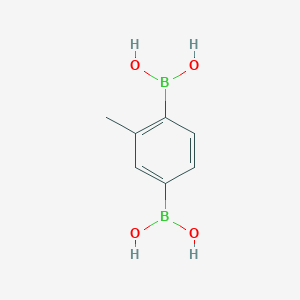

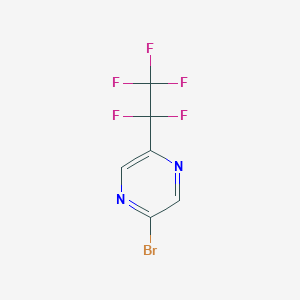
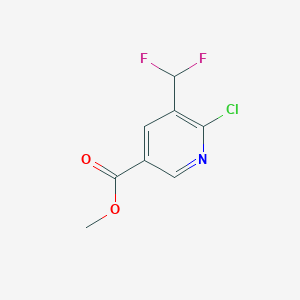
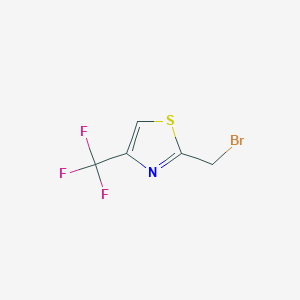
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
